
4-Methoxy-2,2-dimethylpentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2,2-dimethylpentanal is an organic compound with the molecular formula C8H16O2 It is an aldehyde with a methoxy group and two methyl groups attached to the second carbon of the pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2,2-dimethylpentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction is typically carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 4-methoxy-2,2-dimethylpentanol using a supported metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 4-methoxy-2,2-dimethylpentanoic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methoxy-2,2-dimethylpentanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in polar solvents.
Major Products:
Oxidation: 4-Methoxy-2,2-dimethylpentanoic acid.
Reduction: 4-Methoxy-2,2-dimethylpentanol.
Substitution: Corresponding halides or amines substituted products.
Scientific Research Applications
4-Methoxy-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drug molecules and active pharmaceutical ingredients (APIs).
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,2-dimethylpentanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reaction is crucial in various biochemical processes, including enzyme inhibition and protein modification. The compound’s methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
4-Methoxy-2,2-dimethylpentanal can be compared with other similar compounds such as:
4-Methoxy-2,2-dimethylbutanal: This compound has a shorter carbon chain but similar functional groups, leading to differences in physical properties and reactivity.
4-Methoxy-2,2-dimethylhexanal: With a longer carbon chain, this compound exhibits different boiling and melting points, as well as varied chemical behavior.
4-Methoxy-2,2-dimethylpentanol: The alcohol counterpart of this compound, it shows different reactivity, especially in oxidation and reduction reactions.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-methoxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-7(10-4)5-8(2,3)6-9/h6-7H,5H2,1-4H3 |
InChI Key |
YURITAVDMALGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


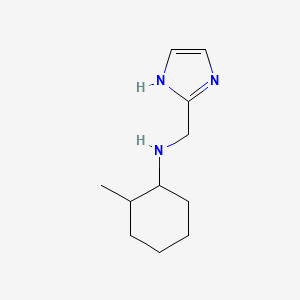
![4-Ethyl-2-(iodomethyl)-4-[(propan-2-yloxy)methyl]oxolane](/img/structure/B13247876.png)
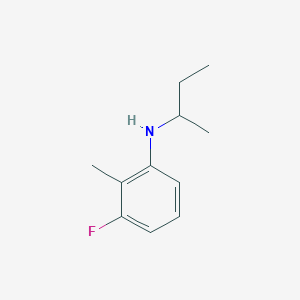
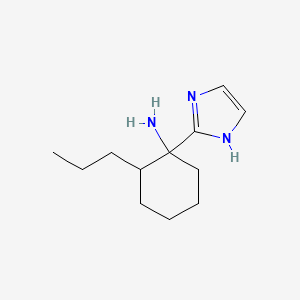

![(2-Methylpropyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13247896.png)
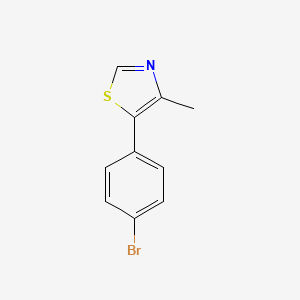
![N-[(4-fluoro-2-methylphenyl)methyl]cyclopentanamine](/img/structure/B13247905.png)
![4-[(4-Bromo-3-methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13247910.png)
![12-Bromo-2,5-diazatricyclo[8.4.0.0,2,6]tetradeca-1(14),3,5,10,12-pentaen-7-amine](/img/structure/B13247913.png)

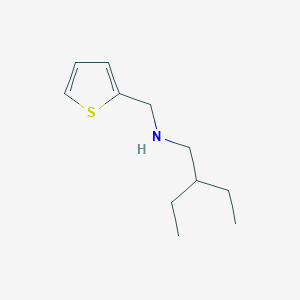
![[(1-Isopropylpiperidin-4-YL)oxy]aceticacidhydrochloride](/img/structure/B13247930.png)
![1-[4-(Aminomethyl)oxan-4-yl]ethan-1-one hydrochloride](/img/structure/B13247941.png)
